Structural Validation: High-Resolution Co-Crystal Binding Mode with Human BCATM Enzyme
N-(Pyrimidin-5-Yl)benzamide is a validated ligand in the PDB (Ligand ID: 68B) with a published X-ray crystal structure at 2.40 Å resolution in complex with human mitochondrial branched chain aminotransferase (BCATM) [1]. This structural data confirms a specific binding mode, making the compound useful for fragment-based drug discovery (FBDD) campaigns, computational docking validation, and as a control in structural biology experiments. While other pyrimidine benzamide derivatives also have published co-crystal structures with kinases or HDACs, the BCATM binding mode of this specific compound is distinct and provides a unique structural reference point.
| Evidence Dimension | X-ray co-crystal structure resolution and enzyme target |
|---|---|
| Target Compound Data | 2.40 Å resolution with human mitochondrial BCATM; PDB ID 5I5W |
| Comparator Or Baseline | Other pyrimidinyl benzamides co-crystallized with EGFR (e.g., 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide) or HDAC enzymes |
| Quantified Difference | Target compound yields BCATM-specific structural information; comparator ligands provide kinase or HDAC structural data |
| Conditions | X-ray diffraction; PDB deposition 5I5W |
Why This Matters
This provides the only publicly available BCATM co-crystal structure for a benzamide-based ligand, essential for structure-based drug design targeting amino acid metabolism pathways.
- [1] PDB Entry 5I5W. X-ray crystal structure at 2.40Å resolution of human mitochondrial branched chain aminotransferase (BCATM) complexed with N-(pyrimidin-5-yl)benzamide. RCSB Protein Data Bank. View Source
